4'-Methoxybutyrophenone
Overview
Description
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4’-Methoxybutyrophenone. However, it’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals2.Molecular Structure Analysis
The molecular structure of 4’-Methoxybutyrophenone can be represented by the InChI string: InChI=1S/C11H14O2/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h5-8H,3-4H2,1-2H3
1. The compound has a rotatable bond count of 41.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 4’-Methoxybutyrophenone.Physical And Chemical Properties Analysis
4’-Methoxybutyrophenone has a molecular weight of 178.23 g/mol1. It has a computed XLogP3 value of 2.61, indicating its lipophilicity. The compound has no hydrogen bond donors and has 2 hydrogen bond acceptors1. The topological polar surface area is 26.3 Ų1.Scientific Research Applications
Exposure to Benzophenone Derivatives and Reproductive Toxicity
Benzophenone-3 (BP-3), chemically related to 4'-methoxybutyrophenone, is widely used as an ultraviolet filter in skincare products and as a food additive. Its presence in various biological matrices has raised concerns about its potential impact on reproductive health. In humans, high levels of BP-3 exposure have been associated with alterations in birth weights and gestational ages, suggesting potential reproductive toxicity. Animal studies further support these findings, showing adverse effects on reproductive parameters in fish and rats, indicating the endocrine-disrupting capabilities of BP-3 (Ghazipura et al., 2017).
UV Filters in Human Populations
The widespread use of benzophenone-type UV filters, including derivatives similar to 4'-methoxybutyrophenone, has led to extensive human exposure. A study on Chinese young adults revealed significant exposure to BP-3, highlighting its ubiquitous presence in daily life through products like sunscreens and cosmetics. This extensive exposure underscores the importance of understanding the environmental and health implications of these chemicals (Gao et al., 2015).
Metabolism and Effects on Endocrine Activity
Research into the metabolism of benzophenone derivatives, including BP-3, by liver microsomes has shed light on their potential to disrupt endocrine activity. Metabolites of BP-3 have been shown to exhibit estrogenic and anti-androgenic activities, suggesting that these compounds can interfere with hormonal balance. This interaction with hormone receptors underscores the complex biological impacts of benzophenone derivatives, necessitating further study into their safety and regulatory status (Watanabe et al., 2015).
Apocynin: A Compound with Similar Structural Features
Apocynin, structurally related to 4'-methoxybutyrophenone, has been studied for its antioxidative and anti-inflammatory properties. It has shown promise in various models of disease, including its ability to improve renal glutathione status in diabetic rats, highlighting its therapeutic potential. These findings suggest the importance of exploring the biological effects and applications of similar compounds for their potential health benefits (Winiarska et al., 2014).
Safety And Hazards
According to the safety data sheet, 4’-Methoxybutyrophenone may cause severe skin burns and eye damage3. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin, eyes, or clothing3. In case of contact, immediate medical attention is recommended3.
Future Directions
I’m sorry, but I couldn’t find specific information on the future directions of 4’-Methoxybutyrophenone research or application.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with substances like 4’-Methoxybutyrophenone. The information provided here is based on the data available to me as of my last update and may not reflect the most current research or developments.
properties
IUPAC Name |
1-(4-methoxyphenyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCDSZXBELPBRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194423 | |
Record name | 4'-Methoxybutyrophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methoxybutyrophenone | |
CAS RN |
4160-51-4 | |
Record name | 1-(4-Methoxyphenyl)-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4160-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Methoxybutyrophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004160514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Methoxybutyrophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5615 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Methoxybutyrophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-methoxybutyrophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.814 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4'-Methoxybutyrophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9TA5W7AWP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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